BROMOXYNILPHENOL

Herbicide toxicity Phytotoxicity assay QSAR

Researchers needing a reliable, high-purity hydroxybenzonitrile for weed control studies often face inconsistent potency and supply. Bromoxynilphenol (CAS 1089-84-5) solves this with batch-to-batch consistency and confirmed activity. · ≥97% HPLC purity ensures reproducible inhibition of photosystem II. · Available in 1 g, 5 g, and 25 g research quantities, with bulk options upon request. · Immediate global dispatch from ambient-stable stock supports uninterrupted project timelines.

Molecular Formula C14H16NNaO5
Molecular Weight 301.27 g/mol
CAS No. 1089-84-5
Cat. No. B091004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBROMOXYNILPHENOL
CAS1089-84-5
Molecular FormulaC14H16NNaO5
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+]
InChIInChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1
InChIKeyQCQUOMIBMARNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoxynilphenol Product Overview


Bromoxynilphenol (3,5-dibromo-4-hydroxybenzonitrile, CAS 1089-84-5) is a nitrile-class herbicide that inhibits photosystem II in susceptible broadleaf weeds [1]. As a hydroxybenzonitrile derivative, it is a solid at room temperature (melting point 188.7°C) with moderate solubility in organic solvents (e.g., 90 g/L in methanol) and limited water solubility (0.13 g/L at 25°C) [2]. Its logP of 2.70 and pKa of 3.86 [2] influence its environmental partitioning and biological activity. The compound is primarily used for post-emergent control of annual broadleaf weeds in cereals, corn, and other crops [1].

Why Bromoxynilphenol Cannot Be Substituted


Hydroxybenzonitrile herbicides such as ioxynil, bromoxynil, and chloroxynil share a common core structure but exhibit distinct physicochemical properties, toxicological profiles, and environmental behaviors that preclude simple substitution [1]. Differences in halogen substitution (Br vs. I vs. Cl) directly impact lipophilicity, electronic effects, and binding affinity to the photosystem II D1 protein [2], leading to variable efficacy and selectivity profiles across weed species. Furthermore, variations in environmental fate, including aqueous half-life and microbial degradability, necessitate compound-specific risk assessment and management strategies [3].

Bromoxynilphenol Differentiation Evidence


Toxicity Relative to Ioxynil and Chloroxynil

In a phytotoxicity assay using Lepidium sativum seed germination and root elongation, bromoxynilphenol exhibited intermediate toxicity compared to ioxynil and chloroxynil. The toxicity of hydroxybenzonitriles followed the order: ioxynil > bromoxynil > chloroxynil [1]. This ranking reflects differences in halogen electronegativity and lipophilicity influencing uncoupling activity. For scientific procurement, this indicates bromoxynilphenol offers a balanced toxicological profile relative to its analogs.

Herbicide toxicity Phytotoxicity assay QSAR

Herbicidal Efficacy vs. Ioxynil

Under glasshouse conditions, bromoxynilphenol and ioxynil controlled phenoxy alkanoic acid-resistant weed species at doses as low as 0.125 lb/ac [1]. However, ioxynil demonstrated a wider range of activity than bromoxynilphenol at these low doses [1]. Graminaceous species tolerated 4–8 lb/ac of both herbicides without injury, while certain leguminous crops tolerated 0.5–0.75 lb/ac [1]. This indicates that while both compounds are effective against resistant weeds, ioxynil offers a broader spectrum, whereas bromoxynilphenol may provide more targeted control.

Herbicide efficacy Post-emergence control Weed resistance

Aqueous Half-Life in Wetland Ponds

In an experimental prairie wetland study, bromoxynilphenol (as a metabolite of bromoxynil esters) exhibited distinct aqueous half-lives depending on initial treatment concentration. In ponds treated at 50 μg/L, the half-life averaged 9.2 days, while in ponds receiving 2.5 μg/L, the half-life extended to 14.5 days [1]. This concentration-dependent degradation profile is specific to bromoxynilphenol and influences its persistence and potential for off-target movement in aquatic environments.

Environmental fate Herbicide degradation Aquatic ecotoxicology

Anaerobic Degradation by D. chlororespirans

The anaerobic bacterium Desulfitobacterium chlororespirans stoichiometrically debrominates bromoxynilphenol to 4-cyanophenol, with a doubling time for growth of 18.4 ± 5.2 h when using bromoxynilphenol as an electron acceptor [1]. In contrast, ioxynil was not deiodinated when added alone, requiring a co-substrate for transformation [1]. This differential susceptibility to microbial dehalogenation suggests that bromoxynilphenol may be more readily biodegraded in anaerobic environments compared to its iodinated analog.

Bioremediation Anaerobic degradation Herbicide metabolism

ELISA for Environmental Monitoring

An indirect competitive ELISA developed for bromoxynilphenol detection achieved a quantitative working range of 10–500 ppb and a limit of detection of 5 ppb in water samples [1]. The antiserum showed little cross-reactivity with structurally related compounds such as 2,6-dibromophenol and bromoxynil octanoate ester, and no cross-reactivity with other herbicides [1]. This high specificity and sensitivity enables targeted monitoring of bromoxynilphenol residues in complex environmental matrices.

Immunoassay Water quality monitoring Residue analysis

Bromoxynilphenol Application Scenarios


Post-Emergence Broadleaf Weed Control

Bromoxynilphenol is well-suited for post-emergence control of broadleaf weeds in cereal crops, particularly when targeting species resistant to phenoxy alkanoic acids [1]. At application rates as low as 0.125 lb/ac, it provides effective control without harming graminaceous crops, which tolerate up to 4–8 lb/ac [1]. Its intermediate toxicity profile relative to ioxynil and chloroxynil [2] makes it a balanced choice for integrated weed management programs.

Aquatic Environmental Fate Studies

The distinct aqueous half-life of bromoxynilphenol (9.2–14.5 days in prairie wetlands) [3] makes it a relevant model compound for studying the fate of nitrile herbicides in surface waters. Its concentration-dependent degradation behavior provides a basis for predictive modeling of exposure duration in aquatic risk assessments. Researchers investigating wetland ecosystem impacts can utilize these data for comparative fate studies.

Anaerobic Biodegradation and Bioremediation

The differential susceptibility of bromoxynilphenol to anaerobic microbial dehalogenation by Desulfitobacterium chlororespirans [4] positions it as a key substrate for studying reductive dehalogenation pathways. The stoichiometric conversion to 4-cyanophenol and defined growth kinetics (doubling time 18.4 ± 5.2 h) [4] provide a quantitative framework for bioremediation feasibility assessments and for engineering microbial consortia for herbicide degradation.

Regulatory Compliance and Residue Monitoring

For laboratories performing environmental monitoring or enforcing maximum residue limits (MRLs), the validated ELISA method for bromoxynilphenol (LOD 5 ppb, working range 10–500 ppb) [5] offers a sensitive and specific tool. The assay's low cross-reactivity ensures reliable quantification even in complex matrices, supporting compliance with water quality standards and pesticide regulation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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